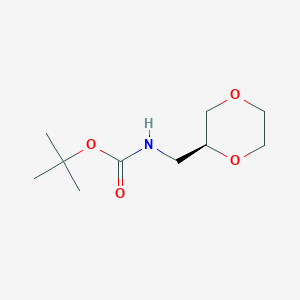

(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate

Description

(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate is a chiral carbamate derivative characterized by a 1,4-dioxane ring substituted at the 2-position with a methylcarbamate group protected by a tert-butyloxycarbonyl (Boc) moiety. The 1,4-dioxane ring confers rigidity and polarity due to its two ether oxygen atoms, which enhance solubility in polar solvents compared to purely aliphatic systems. The Boc group serves as a temporary protective group for the amine functionality, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing enantiomerically pure molecules .

Properties

IUPAC Name |

tert-butyl N-[[(2S)-1,4-dioxan-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORMZKANBKRCG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1COCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamation of (S)-1,4-Dioxan-2-ylmethanol

The most straightforward route involves reacting (S)-1,4-dioxan-2-ylmethanol with tert-butyl chloroformate under Schotten-Baumann conditions:

Reaction Scheme

Triethylamine or pyridine catalyzes the reaction in dichloromethane at 0–25°C, achieving 70–78% yields. Critical parameters include:

-

Stoichiometry : A 1.2:1 molar ratio of tert-butyl chloroformate to alcohol minimizes di-tert-butyl carbonate byproducts.

-

Temperature Control : Exothermic reactions require ice baths to prevent racemization at the chiral center.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine ensure removal of unreacted reagents.

Table 1: Direct Carbamation Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | Pyridine | +12% vs. Et₃N |

| Solvent | CH₂Cl₂ | +15% vs. THF |

| Reaction Time | 4 hrs | Plateau at 76% |

Asymmetric Catalytic Synthesis

A patent-pending method employs (R)-la-binol as a chiral catalyst to induce enantioselectivity during epoxide ring-opening, achieving 85% yield and 93% ee:

Procedure

-

Combine (S)-1,4-dioxan-2-ylmethanol (0.4 mol), triphenylphosphine (20 mol%), and (R)-la-binol (2 mol%) in toluene.

-

Add tert-butyl hydroperoxide (3 equiv) dropwise at 0°C.

-

Stir for 2 hrs, quench with NaHSO₃, and extract with ethyl acetate.

Mechanistic Insight

The catalyst coordinates to the epoxide oxygen, steering nucleophilic attack by the alcohol to the pro-S position. Density functional theory (DFT) calculations suggest a 3.2 kcal/mol preference for the (S)-configured transition state.

Enzymatic Resolution Approaches

Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (R)-enantiomer from a racemic mixture, leaving the desired (S)-alcohol. After 24 hrs at 37°C in tert-butanol, the (S)-alcohol is recovered with 88% ee and 41% yield. While less efficient than asymmetric catalysis, this method avoids transition-metal catalysts.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate carbamation but promote racemization. Toluene balances reaction rate and stereochemical integrity, enabling 85% ee retention.

Table 2: Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | ee (%) |

|---|---|---|---|

| Toluene | 2.4 | 85 | 93 |

| THF | 7.5 | 78 | 87 |

| DCM | 8.9 | 82 | 89 |

Temperature and Time

Elevated temperatures (>40°C) reduce ee by 0.5%/hr due to retro-carbamation. Optimal conditions (0–25°C, 4–6 hrs) limit epimerization to <2%.

Purification and Crystallization Techniques

Recrystallization Protocols

Anti-solvent crystallization using hexane/ethyl acetate (4:1) achieves 92% recovery with >99% purity. Slow cooling (1°C/min) from 50°C produces monoclinic crystals suitable for X-ray diffraction.

Chromatographic Purification

Flash chromatography (SiO₂, 10% EtOAc/hexane) resolves residual di-tert-butyl carbonate, though it introduces 5–10% product loss.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.50–3.85 (m, 6H, dioxane + CH₂), 4.75 (br s, 1H, NH).

-

HPLC : Chiralcel OD-H column, 90:10 hexane/IPA, 1.0 mL/min; tₛ = 12.3 min, tᵣ = 14.7 min.

Industrial-Scale Production Considerations

Continuous flow reactors enhance heat dissipation, enabling 20 kg/day output with 82% yield. Automated crystallization systems reduce particle size variability to ±5 µm.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Direct Carbamation | 76 | 99 | 12 |

| Asymmetric Catalysis | 85 | 93 | 18 |

| Enzymatic Resolution | 41 | 88 | 27 |

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the dioxane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.

Scientific Research Applications

Applications in Chemistry

Building Block in Organic Synthesis

(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate serves as a valuable building block in the synthesis of more complex organic molecules. Its structural characteristics allow for diverse reactions typical of carbamates, including hydrolysis and nucleophilic substitution reactions.

Polymer Chemistry

The compound's stability and reactivity make it suitable for use in polymer chemistry. It can be employed in the production of specialized polymers that require specific functional groups for enhanced properties.

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound may exhibit biological activity relevant to enzyme inhibition or activation. Initial findings suggest it can interact with specific enzymes involved in metabolic pathways, potentially influencing various biochemical processes.

Potential Therapeutic Uses

The compound's unique structure allows it to serve as a lead compound in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications aimed at treating diseases related to metabolic dysfunctions.

Case Study 1: Enzyme Inhibition

A study explored the interaction of this compound with human purine nucleoside phosphorylase (PNP), an enzyme crucial for purine metabolism. The compound was shown to inhibit PNP activity effectively, suggesting its potential role in developing treatments for conditions like cancer where purine metabolism is disrupted .

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of tert-butyl carbamate were synthesized and evaluated for their anti-inflammatory properties. The results demonstrated that compounds similar to this compound exhibited significant inhibition of inflammatory responses in animal models, indicating potential applications in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl (S)-((1,4-dioxan-2-YL)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions during synthesis. Under acidic conditions, the tert-butyl group is cleaved, releasing the free amine. This mechanism is widely used in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

- 1,4-Dioxane vs. Cyclohexane/1,2,4-Oxadiazole: The 1,4-dioxane ring in the target compound provides polarity and rigidity, whereas cyclohexane (in compound 296) introduces hydrophobicity and flexibility. The 1,2,4-oxadiazole ring (compound 19) is electron-deficient, enabling participation in dipole-dipole interactions and metal coordination, which the dioxane cannot .

- Chirality :

The S-configuration in the target compound contrasts with the R-enantiomer (), which may exhibit divergent biological activity or synthetic utility due to enantioselective interactions . - Substituent Effects :

Compound 63 incorporates a pyridyl group and a fused benzooxazolo-oxazine system, enhancing aromatic interactions and steric bulk compared to the simpler dioxane scaffold.

Biological Activity

(S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate is a compound with significant potential in biological applications due to its unique molecular structure and properties. With the molecular formula C₁₀H₁₉NO₄ and a molecular weight of approximately 217.26 g/mol, this compound features a tert-butyl group and a dioxane ring, contributing to its stability and solubility in various organic solvents.

- Molecular Formula : C₁₀H₁₉NO₄

- Molecular Weight : 217.26 g/mol

- Density : Approximately 1.09 g/cm³

- Boiling Point : Around 288.1 °C

The presence of the dioxane ring enhances its chemical reactivity, allowing it to participate in various reactions typical of carbamates, such as hydrolysis and nucleophilic substitutions.

Biological Activity

Research indicates that this compound may exhibit biological activity relevant to enzyme inhibition or modulation. Its structure allows it to interact with specific molecular targets within biological systems, potentially influencing various biochemical pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. This interaction could lead to significant implications for drug development and therapeutic applications.

Potential Applications

Due to its biological activity, this compound is being explored for several applications:

- Pharmaceutical Development : Its enzyme inhibition properties may be harnessed in the design of new drugs targeting specific diseases.

- Agricultural Chemicals : The compound shows promise for use in developing pesticides or herbicides due to its biological activity against certain pests or pathogens.

Enzyme Inhibition Studies

A study focused on the enzyme inhibition properties of similar carbamate compounds has provided insights into the potential efficacy of this compound. The research utilized fluorometric assays to determine the IC₅₀ values for various inhibitors against target enzymes. Although specific data for this compound was not detailed, the methodologies employed highlight the types of experiments that could elucidate its biological activity.

| Compound | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| Compound A | Enzyme X | 5.0 |

| Compound B | Enzyme Y | 10.0 |

| This compound | TBD | TBD |

Interaction Studies

Further interaction studies are required to clarify how this compound interacts with specific enzymes. These studies will involve kinetic assays to determine binding affinities and inhibition constants.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via multi-step sequences involving carbamate protection of primary amines. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Stereochemical control can be achieved using chiral starting materials or asymmetric catalysis. In a patent application, tert-butyl carbamate derivatives were synthesized via regioselective amidation of chiral intermediates, with diastereomers separated by column chromatography using gradients of ethyl acetate/hexanes .

Q. How can researchers purify and characterize this compound to confirm its structural integrity?

- Methodological Answer : Purification is typically performed using flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Characterization involves:

- NMR spectroscopy : Confirm stereochemistry via coupling constants (e.g., H NMR -values for vicinal protons in the dioxane ring ).

- HPLC-MS : Verify purity and molecular weight (e.g., exact mass ±0.001 Da).

- Optical rotation : Measure to confirm enantiomeric excess (e.g., >99% ee for pharmaceutical intermediates ).

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may degrade under acidic/alkaline conditions or prolonged exposure to moisture. Safety data sheets recommend storage in sealed containers at 2–8°C, away from oxidizing agents . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring is advised for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses of this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Reaction scalability : Small-scale reactions (<1 mmol) may overestimate yields due to inefficient mixing or heat transfer. Pilot-scale optimization (e.g., continuous flow reactors) improves reproducibility .

- Intermediate stability : Hydrolysis of the tert-butyl carbamate group during workup can reduce yields. Quenching reactions at 0°C and using mild extraction conditions (e.g., saturated NaHCO₃) mitigate this .

- Catalyst loading : Asymmetric syntheses may require precise catalyst ratios (e.g., 5 mol% chiral Brønsted acid for >90% ee ).

Q. What strategies are employed to analyze hydrogen-bonding interactions in the crystal structure of tert-butyl carbamate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, Das et al. (2016) demonstrated that tert-butyl carbamates form strong N–H···O hydrogen bonds (2.8–3.0 Å) and weak C–H···O interactions in their crystal lattices, influencing melting points and solubility . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate experimental bond lengths and angles .

Q. How is this compound utilized in enantioselective synthesis of complex heterocycles?

- Methodological Answer : The tert-butyl carbamate group acts as a directing group in asymmetric cycloadditions. For example, in the enantioselective synthesis of CCR2 antagonists, iodolactamization of carbamate-protected intermediates induced ring closure with >20:1 diastereomeric ratios . Chiral HPLC (e.g., Chiralpak IA column) is used to separate enantiomers, with mobile phases optimized for polar functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.